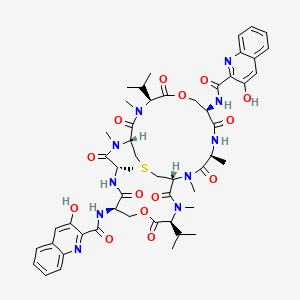
Antitumor agent-149
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-149 is a synthetic compound with significant potential in cancer treatment. It is known for its ability to inhibit the growth of cancer cells and induce apoptosis. The compound has a molecular weight of 1085.19 and a chemical formula of C52H64N10O14S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-149 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and purification techniques to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-149 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-149 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including colon and breast cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Wirkmechanismus
The mechanism of action of antitumor agent-149 involves the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α)-mediated transcription. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Echinomycin: An analogue of antitumor agent-149, known for its ability to inhibit HIF-1α-mediated transcription.
Doxorubicin: A widely used anticancer drug that also induces apoptosis in cancer cells.
Venetoclax: Targets the Bcl-2 protein, leading to programmed cell death
Uniqueness: this compound is unique due to its specific inhibition of HIF-1α and its potent apoptotic effects on cancer cells. Unlike other compounds, it has shown significant efficacy in preclinical models of colon cancer and other malignancies .
Eigenschaften
Molekularformel |
C52H64N10O14S |
|---|---|
Molekulargewicht |
1085.2 g/mol |
IUPAC-Name |
3-hydroxy-N-[(1R,4S,7R,11S,14R,17S,20R,24S)-20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C52H64N10O14S/c1-25(2)41-51(73)75-21-33(57-45(67)39-37(63)19-29-15-11-13-17-31(29)55-39)43(65)53-28(6)48(70)60(8)36-24-77-23-35(49(71)61(41)9)59(7)47(69)27(5)54-44(66)34(22-76-52(74)42(26(3)4)62(10)50(36)72)58-46(68)40-38(64)20-30-16-12-14-18-32(30)56-40/h11-20,25-28,33-36,41-42,63-64H,21-24H2,1-10H3,(H,53,65)(H,54,66)(H,57,67)(H,58,68)/t27-,28-,33+,34+,35-,36-,41-,42-/m0/s1 |
InChI-Schlüssel |
FWTYYWFANNCACL-KOPQPNPPSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N([C@H]2CSC[C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3O)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C |
Kanonische SMILES |
CC1C(=O)N(C2CSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3O)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


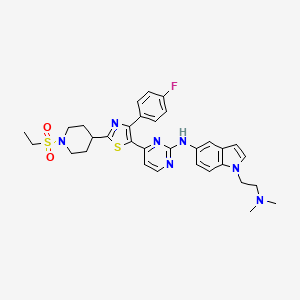


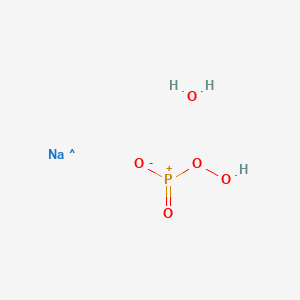
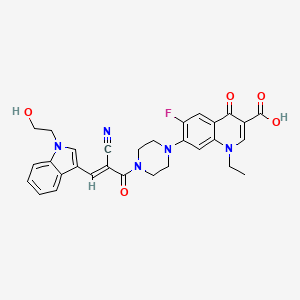
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
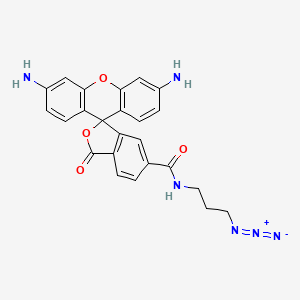

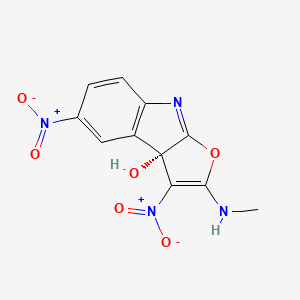
![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)
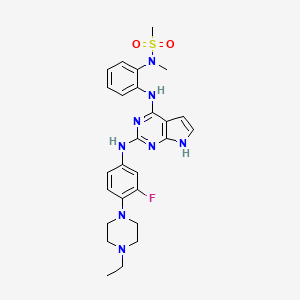
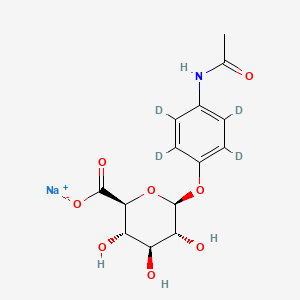
![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
